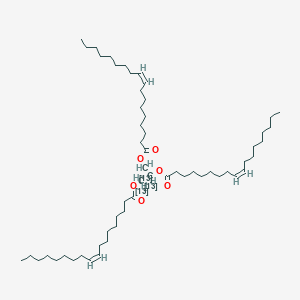
Glyceryl-13C3 trioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl-13C3 trioleate, also known as triolein-glyceryl-13C3, is a labeled analogue of glyceryl trioleate. It is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. This compound is often used as an analytical standard in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl-13C3 trioleate is synthesized by esterifying glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Glyceryl-13C3 trioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Oxidation: this compound hydroperoxides and other oxidation products.
Hydrolysis: Glycerol and oleic acid.
Scientific Research Applications
Glyceryl-13C3 trioleate is used in various scientific research applications, including:
Chemistry: As an analytical standard for the quantification of triglycerides in complex mixtures.
Biology: In metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: In the study of lipid metabolism and related disorders, such as adrenoleukodystrophy.
Industry: As a reference material in the quality control of food and cosmetic products
Mechanism of Action
The mechanism of action of glyceryl-13C3 trioleate involves its incorporation into lipid metabolic pathways. It is metabolized by lipases to release glycerol and oleic acid, which are further processed by cellular metabolic pathways. The isotopic labeling allows for the tracing of these metabolic processes in vivo .
Comparison with Similar Compounds
Similar Compounds
Glyceryl trioleate: The unlabeled analogue of glyceryl-13C3 trioleate, commonly found in natural fats and oils.
Glyceryl tri(oleate-1-13C): Another isotopically labeled analogue with a different labeling pattern
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing of metabolic pathways in scientific research. This makes it a valuable tool in studies requiring detailed analysis of lipid metabolism .
Properties
Molecular Formula |
C57H104O6 |
|---|---|
Molecular Weight |
888.4 g/mol |
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](1,2,3-13C3)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+1,53+1,54+1 |
InChI Key |
PHYFQTYBJUILEZ-ZMDPPTPPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[13CH2][13CH](OC(=O)CCCCCCC/C=C\CCCCCCCC)[13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




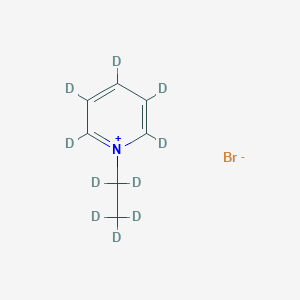
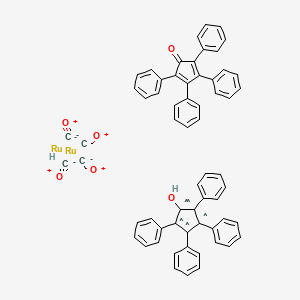
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

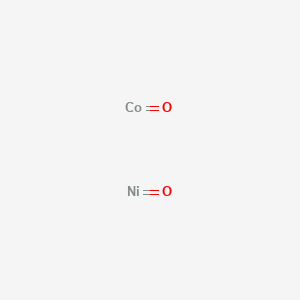


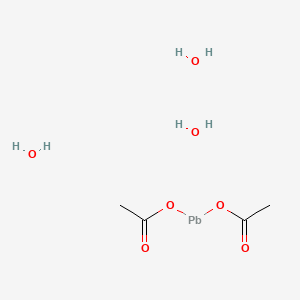
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)

